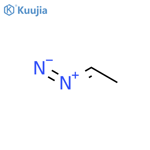

The use of higher diazohydrocarbons in the Arndt-Eistert synthesis

,

Journal of Organic Chemistry,

1948,

13,

763-79